3-Phenylmethoxy-4-methoxyphenylisopropylamine
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Overview
Description
1-[3-(Benzyloxy)-4-methoxyphenyl]-2-propanamine is an organic compound with a complex structure that includes a benzyloxy group and a methoxyphenyl group attached to a propanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)-4-methoxyphenyl]-2-propanamine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate to form a cyclobutane intermediate. This intermediate is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. The carboxylic acid is converted into its silver salt, which reacts with elemental bromine through the Hunsdiecker reaction to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with benzyl alcohol to produce 1-[3-(Benzyloxy)-4-methoxyphenyl]-2-propanamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)-4-methoxyphenyl]-2-propanamine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reagents like zinc or tin in dilute mineral acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc or tin in dilute mineral acid, or sodium sulfide in ammonium hydroxide solution.
Substitution: Benzyl alcohol and other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of nitro groups results in the formation of amines.
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxyphenyl]-2-propanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxyphenyl]-2-propanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(Benzyloxy)-4-methoxyphenyl]-2-propanamine can be compared with similar compounds such as:
4-Benzyloxy-3-methoxyacetophenone: Shares a similar benzyloxy and methoxyphenyl structure but differs in the functional groups attached to the phenyl ring.
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: Contains a triazolo ring, making it structurally distinct but functionally similar in some applications.
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-(4-methoxy-3-phenylmethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C17H21NO2/c1-13(18)10-15-8-9-16(19-2)17(11-15)20-12-14-6-4-3-5-7-14/h3-9,11,13H,10,12,18H2,1-2H3 |
InChI Key |
OGDGNXJYFNKGPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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